N,N-Dimethylisobutyramide

Intermolecular hydrogen bonding Tertiary amide basicity Near-infrared spectroscopy

N,N-Dimethylisobutyramide (DMIB), systematically named N,N,2-trimethylpropanamide, is an N,N-disubstituted tertiary amide with the molecular formula C₆H₁₃NO and a molecular weight of 115.17 g/mol. It is a colorless, water-soluble liquid characterized by a boiling point of 175–176 °C and a density of 0.892 g/mL at 25 °C.

Molecular Formula C6H13NO
Molecular Weight 115.17 g/mol
CAS No. 21678-37-5
Cat. No. B1361595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Dimethylisobutyramide
CAS21678-37-5
Molecular FormulaC6H13NO
Molecular Weight115.17 g/mol
Structural Identifiers
SMILESCC(C)C(=O)N(C)C
InChIInChI=1S/C6H13NO/c1-5(2)6(8)7(3)4/h5H,1-4H3
InChIKeyGXMIHVHJTLPVKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N-Dimethylisobutyramide (CAS 21678-37-5): A Tertiary Amide Building Block for Specialized Synthesis


N,N-Dimethylisobutyramide (DMIB), systematically named N,N,2-trimethylpropanamide, is an N,N-disubstituted tertiary amide with the molecular formula C₆H₁₃NO and a molecular weight of 115.17 g/mol [1]. It is a colorless, water-soluble liquid characterized by a boiling point of 175–176 °C and a density of 0.892 g/mL at 25 °C . As a tertiary amide, it lacks N–H protons, making it an aprotic polar species incapable of donating hydrogen bonds, in contrast to primary and secondary amides [2]. DMIB is primarily sourced as a research chemical or fine chemical intermediate for organic synthesis, with typical commercial purities ≥98% (GC) .

Why N,N-Dimethylisobutyramide Cannot Be Replaced by Generic Tertiary Amides Like DMA or DMF


Although N,N-Dimethylisobutyramide belongs to the N,N-disubstituted amide family alongside N,N-dimethylacetamide (DMA), N,N-dimethylpropionamide (DMP), and N,N-dimethylformamide (DMF), substitution fails due to measurable differences in intermolecular hydrogen-bonding strength, steric encumbrance at the acyl carbon, and its singular role as the precursor to 1-chloro-N,N,2-trimethylpropenylamine . Quantitative near-infrared spectroscopy reveals that DMIB's hydrogen-bond acceptor enthalpy with thioacetamide (−17.3 kJ mol⁻¹) is weaker than DMA (−18.9 kJ mol⁻¹) and differs from DMP (−18.5 kJ mol⁻¹), positioning DMIB as a weaker Lewis base with altered solvation and catalytic behavior [1]. Furthermore, the branched isobutyryl group enables deprotonation to generate enol triflate intermediates that participate in cycloaddition reactions inaccessible to linear amides like DMA or DMF [2].

Quantitative Differentiation of N,N-Dimethylisobutyramide Against Its Closest Structural Analogs


Hydrogen-Bond Acceptor Strength: DMIB Is a Weaker Lewis Base Than DMA and DMP

In a head-to-head near-infrared and ¹H NMR study of tertiary amide hydrogen-bonding ability with thioacetamide as proton donor in CCl₄, N,N-dimethylisobutyramide (DMIB) produced a standard enthalpy change of −17.3 kJ mol⁻¹ for 1:1 complex formation. This is significantly weaker than N,N-dimethylacetamide (DMA) at −18.9 kJ mol⁻¹ and also lower than N,N-dimethylpropionamide (DMP) at −18.5 kJ mol⁻¹. Ab initio DFT/B3LYP calculations corroborated the experimental order DMA > DMIB > DMP, confirming that the steric repulsion between alkyl substituents on the acyl carbon and the N-methyl groups modulates hydrogen-bonding ability [1].

Intermolecular hydrogen bonding Tertiary amide basicity Near-infrared spectroscopy

Lower Boiling Point Versus Primary Amide Isobutyramide: Implications for Volatility-Driven Processes

N,N-Dimethylisobutyramide's boiling point of 175–176 °C at atmospheric pressure (744–760 mmHg) is approximately 40–45 °C lower than that of the primary amide analog, isobutyramide (216–220 °C at 760 mmHg). This boiling point suppression arises from the absence of strong N–H···O=C intermolecular hydrogen-bond networks, which are prominent in primary amides. The tertiary dimethyl substitution eliminates hydrogen-bond donation entirely, reducing cohesive energy in the liquid phase [1].

Boiling point depression Tertiary vs primary amide Physical property comparison

Unique Synthetic Gateway to 1-Chloro-N,N,2-trimethylpropenylamine, an Acid Halogenation Reagent

N,N-Dimethylisobutyramide is the established and primary starting material for synthesizing 1-chloro-N,N,2-trimethylpropenylamine—a specialized chloroenamine reagent used for converting carboxylic acids to acid chlorides under mild conditions. The synthesis involves treatment with phosgene or oxalyl chloride to generate an iminium chloride, followed by deprotonation to the chloroenamine. This reagent has been specifically employed for the practical synthesis of β-acyl glucuronides, where alternative acid-activation methods proved less efficient . Structural analogs like DMA or DMF cannot yield this reagent because the product's isopropylidene moiety arises directly from the isobutyryl group of DMIB; using a linear acyl amide would produce a different chloroenamine with distinct reactivity .

Chloroenamine synthesis Acid halogenation reagent β-Acyl glucuronide synthesis

Enolate and Enol Triflate Chemistry Enabled by the Branched Isobutyryl Structure

The branched isobutyryl group of DMIB introduces steric hindrance that directs enolate formation regioselectivity. In a documented synthetic sequence, N,N-dimethylisobutyramide (XVIII) was converted to its corresponding enol triflate, which then underwent cycloaddition with styrene (XVII) to produce a cyclobutanone (XIX)—a transformation that exploits the specific steric and electronic characteristics of the isopropyl-substituted amide [1]. In contrast, linear N,N-dimethyl amides such as DMA or DMP would generate enolates with different steric profiles and potentially altered reaction selectivities. The deprotonation of DMIB to generate reactive intermediates for isoxazole synthesis has also been documented [2].

Enolate generation Cycloaddition Enol triflate Synthetic methodology

Distinct Physicochemical Profile Versus N,N-Dimethylpropionamide (DMP) Despite Nearly Identical Boiling Points

Although N,N-dimethylisobutyramide (DMIB) and N,N-dimethylpropionamide (DMP) share a very similar boiling point range (both 175–176 °C), they exhibit measurable differences in density, refractive index, and flash point that affect solvent behavior and safety classification. DMIB has a density of 0.892 g/mL at 25 °C versus 0.93 g/mL for DMP, and a flash point of 158 °F (70 °C closed cup) versus 62 °C for DMP. The refractive index of DMIB is n20/D 1.439 versus 1.44 for DMP . These differences, though modest, arise from the branched versus linear acyl chain architecture and can influence solvent miscibility, heat transfer, and vapor pressure profiles in scale-up operations [1].

Density Refractive index Flash point Solvent selection

Inclusion in Industrial Solvent Patents for Electronics Cleaning as a Lower-Toxicity Amide Alternative

A 2020 patent (US 2020/0150542 A1) on amide-based solvent systems for cleaning and stripping electronic parts explicitly includes N,N-dimethylisobutyramide (DMIB) as a candidate acyclic amide of Formula I, alongside N,N-diethylacetamide (DEAC) and 3-methoxy-N,N-dimethylpropionamide (M3DMPA). The patent positions these branched or substituted amides as replacements for reprotoxic solvents such as N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc), and N,N-dimethylformamide (DMF), which are subject to REACH Annex XVII restrictions in the EU due to reproductive toxicity concerns. While the patent does not quantify DMIB's cleaning performance relative to DMAc, the structural differentiation—specifically the absence of the N-methyl or N–H groups implicated in toxicity—provides a compelling regulatory-advantage rationale for selecting DMIB over regulated amide solvents [1].

Electronics cleaning solvent REACH compliance Photoresist stripping Amide solvent substitution

Procurement-Relevant Application Scenarios Where N,N-Dimethylisobutyramide Demonstrates Measurable Advantage


Synthesis of 1-Chloro-N,N,2-trimethylpropenylamine for Carboxylic Acid Activation

Laboratories conducting carboxylic acid activation for amide bond formation, esterification, or β-acyl glucuronide synthesis should source N,N-dimethylisobutyramide as the exclusive precursor to 1-chloro-N,N,2-trimethylpropenylamine. This chloroenamine reagent derived from DMIB enables acid chloride generation under mild conditions and has been validated in multi-gram β-acyl glucuronide preparations, where conventional activation methods showed lower efficiency [1][2]. No other N,N-dimethyl amide—whether DMA, DMF, or DMP—can produce this specific chloroenamine because the isopropylidene moiety is structurally embedded in the target reagent, making DMIB procurement mandatory for this synthetic route .

Fine-Tuning Solvent Hydrogen-Bond Acceptor Strength in Organocatalysis or Spectroscopic Studies

For research groups investigating hydrogen-bond-mediated catalysis or solute-solvent interactions, the quantifiably weaker H-bond acceptor strength of DMIB (ΔH = −17.3 kJ mol⁻¹ with thioacetamide) compared to DMA (−18.9 kJ mol⁻¹) renders it a useful tool for studying how incremental changes in solvent basicity affect reaction rates, enantioselectivity, or spectroscopic parameters [1]. The experimentally validated hydrogen-bond enthalpy scale (DMA > DMIB > DMP) allows rational solvent selection when intermediate acceptor strength is desired.

Replacement of REACH-Restricted Amides in Electronic-Grade Cleaning Formulations

EU-based manufacturers of semiconductors and displays facing substitution deadlines for reprotoxic solvents (NMP, DMAc, DMF) under REACH Annex XVII can evaluate DMIB as a structurally differentiated acyclic amide component in cleaning and photoresist-stripping solvent blends, as disclosed in US 2020/0150542 A1 [1]. Unlike the restricted amides, DMIB's fully substituted nitrogen atom and isobutyryl group may reduce toxicological liabilities while maintaining the aprotic polar solvency required for poly(amic acid) and photoresist dissolution.

Generation of Sterically Encumbered Enol Triflates for Cyclobutane Synthesis

Synthetic methodology teams pursuing regio- and stereoselective cycloaddition reactions to construct cyclobutane-containing scaffolds should consider DMIB as the enolate precursor. Its deprotonation and subsequent triflate trapping yields an enol triflate that reacts with styrenes in [2+2] cycloadditions to deliver cyclobutanones bearing the characteristic isopropyl substitution pattern [2]. This specific structural outcome is not accessible from DMA- or DMP-derived enolates, as the linear acyl chains would alter both steric and electronic properties of the reactive intermediate.

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